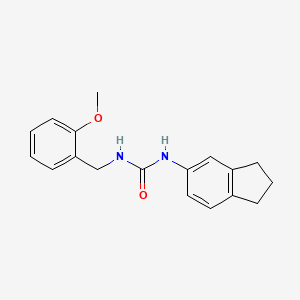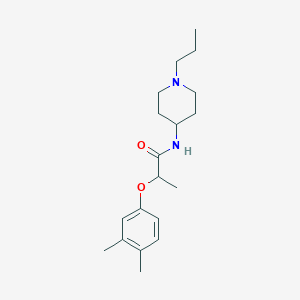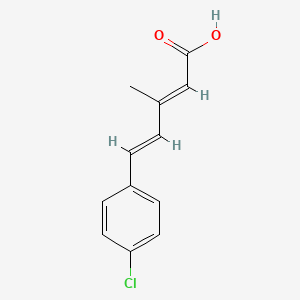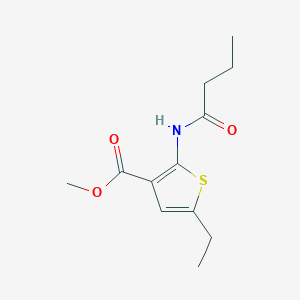![molecular formula C15H23N3O4 B4769350 2-[2-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B4769350.png)
2-[2-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol
Overview
Description
2-[2-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol is a complex organic compound that features a piperazine ring substituted with a 2-nitrophenylmethyl group and an ethoxyethanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Substitution with 2-Nitrophenylmethyl Group: The piperazine ring is then reacted with 2-nitrobenzyl chloride under basic conditions to introduce the 2-nitrophenylmethyl group.
Attachment of Ethoxyethanol Chain: Finally, the compound is reacted with ethylene oxide to attach the ethoxyethanol chain.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxyethanol chain can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down the ethoxyethanol chain.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction of Nitro Group: 2-[2-[4-[(2-aminophenyl)methyl]piperazin-1-yl]ethoxy]ethanol.
Substitution Reactions: Various substituted derivatives depending on the reagents used.
Hydrolysis: Breakdown products of the ethoxyethanol chain.
Scientific Research Applications
2-[2-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It can be used in studies investigating the interaction of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-[2-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol involves its interaction with molecular targets such as receptors or enzymes. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-[2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
2-[2-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol: Similar structure but with a methoxyphenyl group.
Uniqueness
2-[2-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific electronic interactions.
Properties
IUPAC Name |
2-[2-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c19-10-12-22-11-9-16-5-7-17(8-6-16)13-14-3-1-2-4-15(14)18(20)21/h1-4,19H,5-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXYCPCIXXFNPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1-benzofuran-2-carbonyl)phenyl]acetamide](/img/structure/B4769274.png)

![N-[4-(acetylamino)phenyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4769286.png)

![(5Z)-1-[(4-fluorophenyl)methyl]-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4769305.png)

![5-(3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4769311.png)
![N-(4-chlorobenzyl)-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4769314.png)

![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B4769336.png)

![17-(4-methoxyphenyl)-12,14-dimethyl-9-propyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione](/img/structure/B4769356.png)
![N-((E)-1-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE](/img/structure/B4769362.png)
![N~3~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE](/img/structure/B4769376.png)
